molecular formula C12H18N4O B4566555 4-(2-Methoxyphenyl)piperazine-1-carboximidamide

4-(2-Methoxyphenyl)piperazine-1-carboximidamide

Cat. No.: B4566555
M. Wt: 234.30 g/mol
InChI Key: HQFPYHUGHRUSOC-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)piperazine-1-carboximidamide is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.30 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-methoxyphenyl)-1-piperazinecarboximidamide is 234.14806121 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Interaction

4-(2-methoxyphenyl)-1-piperazinecarboximidamide is a compound that has been explored for its interactions with serotonin receptors, specifically the 5-HT1A receptor. Studies show its potential as both an antagonist and agonist at these receptors. For instance, analogues of this compound, with modifications to enhance selectivity and reduce adrenergic affinity, have been developed, demonstrating high affinity for 5-HT1A receptors and improved selectivity over alpha 1-adrenergic receptors. This indicates its utility in studying serotonergic neurotransmission and possibly in the development of therapeutic agents targeting these pathways (Raghupathi et al., 1991). Furthermore, the compound's mixed agonist/antagonist properties have been observed in behavioral and in vivo brain microdialysis studies, suggesting its complex pharmacological profile at 5-HT1A receptors (Hjorth & Sharp, 1990).

Fluorescent Ligand Development

The development of environment-sensitive fluorescent ligands based on 4-(2-methoxyphenyl)-1-piperazine derivatives highlights another scientific application. These compounds exhibit high affinity for 5-HT1A receptors and possess significant fluorescence properties, making them valuable tools for visualizing 5-HT1A receptors in cellular models. Such advancements facilitate the study of receptor distribution and dynamics, contributing to our understanding of serotonergic signaling mechanisms (Lacivita et al., 2009).

Properties

IUPAC Name

4-(2-methoxyphenyl)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-17-11-5-3-2-4-10(11)15-6-8-16(9-7-15)12(13)14/h2-5H,6-9H2,1H3,(H3,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFPYHUGHRUSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.